molecular formula C16H15ClO B1613460 3'-Chloro-3-(2-methylphenyl)propiophenone CAS No. 898789-42-9

3'-Chloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1613460
CAS No.: 898789-42-9
M. Wt: 258.74 g/mol
InChI Key: OOIMKZCIDSQENR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Chloro-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One common method involves the reaction of 3’-chlorobenzene acetone with levorotatory prolinol in 95% ethanol. The reaction mixture is stirred, cooled, and potassium borohydride is added in batches. The mixture is then heated for reflux reaction, concentrated under reduced pressure, and crystallized to obtain the desired product .

Industrial Production Methods

Industrial production methods for 3’-Chloro-3-(2-methylphenyl)propiophenone typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-3-(2-methylphenyl)propiophenone is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. It can act as a precursor to active pharmaceutical ingredients, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct physical and chemical properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMKZCIDSQENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644018
Record name 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-42-9
Record name 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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